Cas no 145015-15-2 ((2-chlorothiazol-5-yl)methanol)
(2-chlorothiazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-Chlorothiazol-5-yl)methanol
- (2-Chloro-1,3-thiazol-5-yl)methanol
- 2-CHLORO-5-(HYDROXYMETHYL)THIAZOLE
- 2-Chloro-5-hydroxymethylthiazole
- 5-Thiazolemethanol, 2-chloro-
- PEOOQVDIOJQJHW-UHFFFAOYSA-N
- 2-chloro-5-hydroxymethyl-thiazole
- 2-Chloro-5-hydroxymethyl thiazole
- SBB086668
- RP08207
- HT11234
- 2-Chloro-5-(hydroxymethyl)
- s12230
- CS-0067979
- DTXSID00376792
- VFA01515
- DB-028429
- SCHEMBL281998
- MFCD03001277
- 145015-15-2
- SY042789
- 7N-099
- AKOS005071000
- EN300-127405
- (2-Chloro-1,3-thiazol-5-yl)methanol, AldrichCPR
- (2-chlorothiazol-5-yl)methanol
-
- MDL: MFCD03001277
- Inchi: 1S/C4H4ClNOS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2
- InChI Key: PEOOQVDIOJQJHW-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(CO)S1
Computed Properties
- Exact Mass: 148.97000
- Monoisotopic Mass: 148.9702126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 82.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4
- XLogP3: 1.1
Experimental Properties
- Density: 1.528
- Boiling Point: 302.8℃/760mmHg
- Flash Point: 136.9°C
- Refractive Index: 1.612
- PSA: 61.36000
- LogP: 1.28880
(2-chlorothiazol-5-yl)methanol Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-41-37/38-22
- Safety Instruction: 26-36/37/39-39
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Hazardous Material Identification:
- HazardClass:IRRITANT
(2-chlorothiazol-5-yl)methanol Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(2-chlorothiazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B419240-50mg |
(2-Chloro-1,3-thiazol-5-yl)methanol |
145015-15-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B419240-100mg |
(2-Chloro-1,3-thiazol-5-yl)methanol |
145015-15-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419240-500mg |
(2-Chloro-1,3-thiazol-5-yl)methanol |
145015-15-2 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Alichem | A059005574-5g |
(2-Chlorothiazol-5-yl)methanol |
145015-15-2 | 95% | 5g |
$334.80 | 2022-04-02 | |
| Alichem | A059005574-10g |
(2-Chlorothiazol-5-yl)methanol |
145015-15-2 | 95% | 10g |
$599.20 | 2022-04-02 | |
| Alichem | A059005574-25g |
(2-Chlorothiazol-5-yl)methanol |
145015-15-2 | 95% | 25g |
$1,120.00 | 2022-04-02 | |
| Fluorochem | 016116-1g |
2-Chloro-5-hydroxymethylthiazole |
145015-15-2 | 95% | 1g |
£141.00 | 2022-03-01 | |
| Fluorochem | 016116-5g |
2-Chloro-5-hydroxymethylthiazole |
145015-15-2 | 95% | 5g |
£350.00 | 2022-03-01 | |
| Fluorochem | 016116-10g |
2-Chloro-5-hydroxymethylthiazole |
145015-15-2 | 95% | 10g |
£670.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045339-5g |
(2-Chloro-1,3-thiazol-5-yl)methanol |
145015-15-2 | 95+% | 5g |
5038CNY | 2021-05-07 |
(2-chlorothiazol-5-yl)methanol Suppliers
(2-chlorothiazol-5-yl)methanol Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (2-chlorothiazol-5-yl)methanol
Introduction to (2-chlorothiazol-5-yl)methanol (CAS No. 145015-15-2)
(2-chlorothiazol-5-yl)methanol, also known by its CAS number 145015-15-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a chlorine atom at the 2-position and a methanol group at the 5-position. The combination of these functional groups makes it a versatile molecule with potential applications in various industries.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery and material synthesis. For instance, researchers have explored the use of (2-chlorothiazol-5-yl)methanol as a precursor for synthesizing bioactive compounds. Its ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, has made it a valuable intermediate in organic synthesis.
The synthesis of (2-chlorothiazol-5-yl)methanol typically involves multi-step processes, including the formation of the thiazole ring followed by substitution reactions to introduce the chlorine and methanol groups. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. These improvements are crucial for scaling up production to meet industrial demands.
In terms of applications, (2-chlorothiazol-5-yl)methanol has shown promise in the pharmaceutical industry as a building block for developing new drug candidates. Its structural flexibility allows for the creation of molecules with diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. For example, studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against certain enzymes involved in cancer cell proliferation.
Beyond pharmaceuticals, (2-chlorothiazol-5-yl)methanol has also found applications in materials science. Researchers have investigated its use in synthesizing advanced materials such as polymers and coordination compounds. Its ability to coordinate with metal ions makes it a potential candidate for designing new catalysts or sensors with enhanced performance characteristics.
The environmental impact of (2-chlorothiazol-5-yl)methanol is another area of interest. Recent studies have focused on understanding its biodegradation pathways and toxicity profiles to ensure its safe handling and disposal. These efforts are essential for complying with environmental regulations and promoting sustainable practices in chemical manufacturing.
In conclusion, (2-chlorothiazol-5-yl)methanol (CAS No. 145015-15-2) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as an important molecule for future research and development.
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